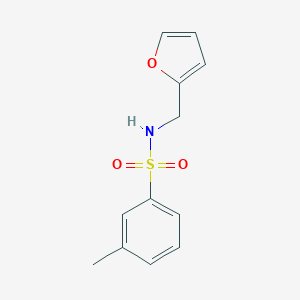![molecular formula C26H25N5O3 B263868 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique structure and potential therapeutic properties. In
作用机制
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential therapeutic properties. This compound has shown promise in the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize using the one-pot three-component reaction method.
One of the limitations of using this compound in lab experiments is its complex structure. This can make it difficult to study the compound's mechanism of action and its interactions with other molecules. Additionally, the potential therapeutic properties of this compound have not yet been fully explored, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One direction is the exploration of this compound's potential therapeutic properties in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the compound's mechanism of action and its interactions with other molecules. Finally, the safety and efficacy of this compound need to be further studied to determine its potential use in clinical settings.
合成方法
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot three-component reaction. This method involves the reaction of 2-aminopyrimidine, ethyl 4-hydroxy-3-methoxybenzoate, and chalcone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
科学研究应用
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has shown potential in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C26H25N5O3 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C26H25N5O3/c1-4-34-21-13-18(10-11-20(21)32)19-14-22(33)29-25-23(19)24(17-8-6-5-7-9-17)30-31(25)26-27-15(2)12-16(3)28-26/h5-13,19,30,32H,4,14H2,1-3H3 |
InChI 键 |
PINSJFADTGVYSV-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




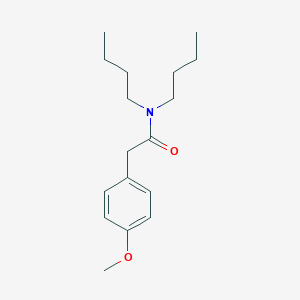
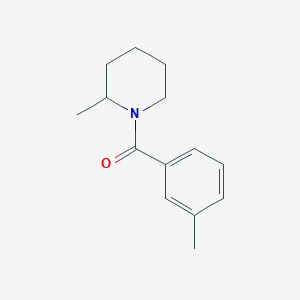


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
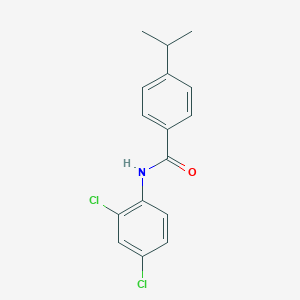
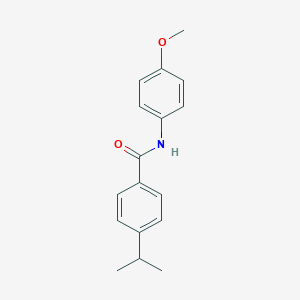
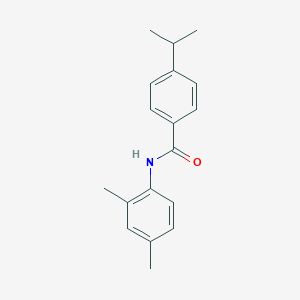


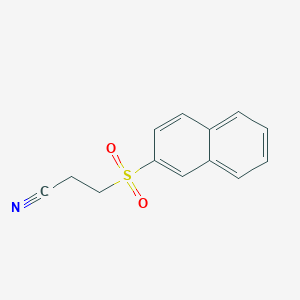
![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
